Aminopentamide sulfate
Overview
Description
Aminopentamide sulfate is a compound used in various applications, including as a medication. Its synthesis, molecular structure, chemical reactions, physical properties, and chemical properties have been the subject of scientific research.
Synthesis Analysis
The synthesis of compounds similar to Aminopentamide sulfate, such as cyclic sulfonamides (sultams), involves innovative approaches. For instance, direct synthesis of sultams through intramolecular C(sp3)-H amidation reaction using iron complexes has been reported, showcasing a method that tolerates a broad variety of substrates and yields up to 89% (Dayou Zhong et al., 2019). Another approach involves the synthesis of pentane amino derivatives through environmentally safe methods in water, highlighting effective bactericides and anticorrosive properties (A. G. Talybov et al., 2010).
Molecular Structure Analysis
The crystal structure of Aminopentamide hydrogen sulfate has been detailed, revealing it crystallizes in space group P21/c with specific dimensions and consists of layers parallel to the bc-plane with hydrogen sulfate anions at the core. This structural analysis is crucial for understanding its interactions and stability (J. Kaduk et al., 2022).
Chemical Reactions and Properties
Research into the chemical reactions of similar compounds, such as the synthesis of N-hydroxyacetaminophen, a postulated toxic metabolite, and its phenolic sulfate conjugate, provides insights into the reactivity and potential applications of Aminopentamide sulfate analogs. These studies indicate moderate instability at physiological pH and temperature for such compounds (M. Gemborys et al., 1978).
Physical Properties Analysis
The study of protamine sulfate, a compound with physical characteristics that may mirror those of Aminopentamide sulfate, shows that thermal analyses can reveal differences in thermal behavior among sources, whereas spectroscopic analyses confirm a predominantly random coil conformation with a minor β-sheet presence. This suggests that similar analytical techniques could be applied to study Aminopentamide sulfate (D. Awotwe-Otoo et al., 2012).
Chemical Properties Analysis
The reactions of glutamate semialdehyde aminomutase with enantiomers of a novel compound designed as a mechanism-based inhibitor reveal the chemical behavior of sulfonamide-based structures, suggesting potential inhibitory activities of Aminopentamide sulfate derivatives in biochemical pathways (Roberto Contestabile et al., 2000).
Scientific Research Applications
Crystal Structure Analysis :
- A study on the crystal structure of aminopentamide hydrogen sulfate showed a strong hydrogen bond between anions, cations, and anions, linking them into parallel b-axis layers (Kaduk et al., 2022).
Pharmaceutical Applications :
- Protamine sulfate, a similar compound, has been studied for its ability to inhibit VEGF expression and VEGF-VEGFR binding in vitro, which could offer a cost-effective treatment for angiogenic eye diseases like diabetic retinopathy and age-related macular degeneration (Jianbin Hu et al., 2010).
- An RP-HPLC method was developed for determining gentamicin sulfate and its related substances in pharmaceutical creams, providing valuable information for product development and quality control (Joseph & Rustum, 2010).
- Protamine sulfate has been found to enhance lipid-mediated gene transfer, making it a potential adjuvant for human gene therapy (Sorgi, Bhattacharya, & Huang, 1997).
- Gentamicin sulfate nanoparticles prepared using Eudragit RS-100 show potential for increased bioavailability by improving permeability and absorption in the gastrointestinal tract (Nejati, Maram, & Ahmady, 2021).
Biological and Medical Research :
- A gas-chromatographic method was developed for quantifying disopyramide, providing a sensitive and specific method for its detection in blood plasma or serum (Gal, Brady, & Kett, 1980).
- Protamine sulfate has been shown to inhibit angiogenesis by affecting the mitogenic effects of fibroblast growth factor and extracellular matrix, but it enhances epidermal growth factor's mitogenic activity (Neufeld & Gospodarowicz, 1987).
Safety And Hazards
properties
IUPAC Name |
4-(dimethylamino)-2,2-diphenylpentanamide;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.H2O4S/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;1-5(2,3)4/h4-13,15H,14H2,1-3H3,(H2,20,22);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKOQGPXZRQQHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60-46-8 (Parent) | |
Record name | (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7057604 | |
Record name | Aminopentamide sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aminopentamide sulfate | |
CAS RN |
35144-63-9, 20701-77-3, 99671-71-3, 60-46-8 | |
Record name | Benzeneacetamide, α-[2-(dimethylamino)propyl]-α-phenyl-, sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35144-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminopentamide sulfate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020701773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminopentamide hemisulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099671713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminopentamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aminopentamide sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMINOPENTAMIDE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20P9NI883O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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